REACTION_CXSMILES
|
[F:1][C:2]([F:7])([F:6])[C:3](=[NH:5])[NH2:4].O=[C:9]([CH3:15])[CH2:10][C:11](OC)=[O:12].C[O-].[Na+]>CO>[CH3:15][C:9]1[N:4]=[C:3]([C:2]([F:7])([F:6])[F:1])[NH:5][C:11](=[O:12])[CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
FC(C(N)=N)(F)F
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OC)C
|
Name
|
sodium methoxide
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
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C[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate and 5M HCl
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate once
|
Type
|
WASH
|
Details
|
The organic solutions were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on a silica gel column
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |